molecular formula C12H13N3O B8505999 3-(3-Indolyl)-piperazin-2-one CAS No. 85606-98-0

3-(3-Indolyl)-piperazin-2-one

Cat. No.: B8505999
CAS No.: 85606-98-0
M. Wt: 215.25 g/mol
InChI Key: LUAPKTYJBSNYOR-UHFFFAOYSA-N
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Description

3-(3-Indolyl)-piperazin-2-one is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Potential

Recent studies have highlighted the potential of 3-(3-Indolyl)-piperazin-2-one as a multitarget ligand for treating major depressive disorder (MDD). Research indicates that derivatives of this compound exhibit high affinity for serotonin transporters (SERT) and dopamine D2 receptors, which are crucial targets in the management of depression.

  • Binding Affinity : Compounds derived from this compound showed SERT affinities in the nanomolar range, with some derivatives achieving KiK_i values as low as 5 nM .
  • Mechanism of Action : Docking studies suggest that the indole moiety interacts with hydrophobic pockets within the receptor, facilitating effective binding and modulation of neurotransmitter levels .
CompoundSERT KiK_i (nM)D2 KiK_i (nM)D2/SERT Ratio
7k5.6320.03.6
13c10.035.03.5

Antipsychotic Activity

In addition to its antidepressant properties, this compound derivatives have been investigated for their antipsychotic effects. The ability to modulate dopamine receptors suggests potential use in treating schizophrenia and related disorders.

  • Polypharmacological Profile : The compounds demonstrate varied selectivity towards D2 and D3 dopamine receptors, indicating a balanced pharmacological profile .

Anticancer Applications

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Cytotoxicity Studies

Research has shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, demonstrating their potential as anticancer agents.

  • Cell Viability Assays : In vitro studies using L929 fibroblast cells revealed that certain derivatives reduced cell viability significantly, with IC50 values indicating potent antiproliferative effects .
Cell LineIC50 (µM)Notes
SKOV34.2Ovarian cancer
A5493.1Lung cancer
MCF-72.1Breast cancer

Mechanistic Insights

The mechanism by which these compounds exert their anticancer effects includes inhibition of tubulin polymerization and interference with key signaling pathways involved in tumor growth.

  • Targeting Tubulin : Compounds derived from this compound have been shown to inhibit tubulin polymerization with IC50 values as low as 0.81 µM, suggesting a direct action on microtubule dynamics critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives.

SubstituentActivityIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Indole moietyHigh-Critical for receptor binding
Piperazine ringEssential-Provides structural stability

Properties

CAS No.

85606-98-0

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3-(1H-indol-3-yl)piperazin-2-one

InChI

InChI=1S/C12H13N3O/c16-12-11(13-5-6-14-12)9-7-15-10-4-2-1-3-8(9)10/h1-4,7,11,13,15H,5-6H2,(H,14,16)

InChI Key

LUAPKTYJBSNYOR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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